Cas no 1702162-42-2 (1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane)

1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane structure
1702162-42-2 structure
商品名:1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane
CAS番号:1702162-42-2
MF:C10H20BrClO
メガワット:271.622201919556
CID:6483932
PubChem ID:103285084

1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane 化学的及び物理的性質

名前と識別子

    • 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane
    • EN300-1133677
    • 1702162-42-2
    • 1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-methylpentane
    • インチ: 1S/C10H20BrClO/c1-4-5-9(2)6-13-10(3,7-11)8-12/h9H,4-8H2,1-3H3
    • InChIKey: TYHYOYXVFZKUHH-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)(CCl)OCC(C)CCC

計算された属性

  • せいみつぶんしりょう: 270.03861g/mol
  • どういたいしつりょう: 270.03861g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 7
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 9.2Ų

1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1133677-0.05g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-methylpentane
1702162-42-2 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1133677-2.5g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-methylpentane
1702162-42-2 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1133677-1.0g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-methylpentane
1702162-42-2
1g
$0.0 2023-06-09
Enamine
EN300-1133677-10g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-methylpentane
1702162-42-2 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1133677-1g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-methylpentane
1702162-42-2 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1133677-0.5g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-methylpentane
1702162-42-2 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1133677-0.1g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-methylpentane
1702162-42-2 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1133677-5g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-methylpentane
1702162-42-2 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1133677-0.25g
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-methylpentane
1702162-42-2 95%
0.25g
$1038.0 2023-10-26

1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane 関連文献

1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentaneに関する追加情報

Professional Introduction to Compound with CAS No. 1702162-42-2 and Product Name: 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane

The compound with the CAS number 1702162-42-2 and the product name 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in synthetic chemistry and drug development. The presence of both bromo and chloro substituents on the propyl chain, coupled with a highly branched pentane backbone, makes this molecule a versatile intermediate for constructing more complex chemical entities.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel building blocks that can be incorporated into drug candidates. The structural motif of 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane offers a strategic platform for such applications. The bromo and chloro atoms serve as excellent leaving groups, facilitating various nucleophilic substitution reactions that are pivotal in medicinal chemistry. These reactions include Suzuki-Miyaura cross-coupling, which is widely used for constructing biaryl structures, a common feature in many bioactive molecules.

Moreover, the highly branched nature of the pentane backbone enhances the compound's flexibility, allowing for conformational diversity that can be exploited in drug design. This flexibility is particularly valuable in the development of small molecule inhibitors, where optimal binding to biological targets often requires precise spatial arrangements of functional groups. The 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy moiety introduces an additional layer of complexity, enabling further functionalization through ether linkage formation or other derivatization strategies.

Recent studies have highlighted the importance of such versatile intermediates in accelerating drug discovery pipelines. For instance, researchers have leveraged similar bromo and chloro-substituted alkanes to develop novel kinase inhibitors. The reactivity of these intermediates allows for rapid diversification of molecular libraries, which is crucial for high-throughput screening campaigns aimed at identifying lead compounds. The compound's compatibility with various synthetic methodologies makes it an attractive choice for both academic and industrial research laboratories.

The synthesis of 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane involves a series of well-established organic transformations that highlight its synthetic utility. The process typically begins with the bromination and chlorination of 2-methylpentanone or its derivatives, followed by nucleophilic substitution with an appropriate alcohol source to introduce the ether linkage. This stepwise approach underscores the compound's accessibility and scalability, which are critical factors in industrial applications.

In the realm of medicinal chemistry, the structural features of this compound have been explored for their potential biological activity. While specific applications may vary depending on further derivatization, preliminary studies suggest that derivatives of 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane could exhibit properties relevant to therapeutic intervention. For example, modifications at the propyl chain could lead to compounds with enhanced solubility or improved metabolic stability, key attributes for drug candidates.

The growing interest in green chemistry has also influenced the development methodologies associated with this compound. Researchers are increasingly adopting catalytic processes and solvent-free conditions to minimize environmental impact while maintaining high yields. Such sustainable practices align with global efforts to promote environmentally responsible chemical synthesis and are likely to become standard protocols in future research endeavors.

The analytical characterization of 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane is another critical aspect that underscores its scientific merit. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to confirm its molecular structure and purity. These analytical data not only validate synthetic success but also provide insights into potential impurities or degradation pathways, which are essential for ensuring consistent quality across batches.

Looking ahead, the continued exploration of 1-(1-bromo-3-chloro-2-methylpropan-2-yloxy)-2-methylpentane and its derivatives promises to yield new insights into molecular design principles applicable across multiple therapeutic areas. As computational chemistry tools become more sophisticated, virtual screening approaches will likely be employed to predict novel bioactivities associated with this scaffold. Such interdisciplinary approaches will further enhance our ability to harness this compound's potential in addressing unmet medical needs.

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